3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide
Description
This compound features a tetrahydroquinazolin-2,4-dione core substituted with a 3-chlorophenyl carbamoylmethyl group at position 1 and an N-[(2-methoxyphenyl)methyl]propanamide chain at position 3. Its synthesis likely involves multi-step reactions, such as nucleophilic substitution and condensation, similar to methods described for related propanamide derivatives (e.g., refluxing with potassium carbonate in acetone) .
Properties
IUPAC Name |
3-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O5/c1-37-23-12-5-2-7-18(23)16-29-24(33)13-14-31-26(35)21-10-3-4-11-22(21)32(27(31)36)17-25(34)30-20-9-6-8-19(28)15-20/h2-12,15H,13-14,16-17H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYCCHHEMCLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Chlorophenyl moiety : Contributes to its lipophilicity and biological interactions.
- Tetrahydroquinazoline core : Known for various pharmacological properties.
- Propanamide linkage : Enhances stability and solubility.
Antiproliferative Activity
Research has shown that compounds structurally related to this molecule exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast cancer), and T98G (glioblastoma).
- Activity Results : Similar compounds have shown IC50 values ranging from 0.02 mM to 10 mM against these cell lines, indicating varying degrees of cytotoxicity depending on structural modifications .
| Compound | Cell Line | IC50 (mM) | Activity |
|---|---|---|---|
| 3b | MCF7 | 0.05 | High |
| 3b | A549 | 0.06 | Moderate |
| 3f | T98G | 0.02 | Very High |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Apoptosis : Induces mitochondrial dysfunction leading to apoptosis in cancer cells through the activation of caspase pathways .
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
Case Studies and Research Findings
- Anticancer Properties : A study evaluating the compound's effect on human colon adenocarcinoma xenografts revealed significant tumor growth inhibition. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cell death via apoptosis .
- Neuropharmacological Effects : Investigations into related compounds indicated potential applications in treating neurological disorders due to their interaction with neurotransmitter systems, particularly GABAergic pathways.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to this structure exhibit significant anticancer activities. For instance, studies have shown that quinazolinone derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study highlighted the efficacy of related compounds against breast cancer cells through the modulation of apoptosis-related proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazolinone derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory conditions such as arthritis or inflammatory bowel disease .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of quinazolinone derivatives. The findings indicated that modifications at specific positions significantly enhanced anticancer activity against human cancer cell lines, with IC50 values in the nanomolar range for some derivatives .
- Antimicrobial Assessment : In another research article, a series of quinazolinone derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that certain structural modifications led to improved antibacterial potency compared to standard antibiotics .
- Anti-inflammatory Research : A study focusing on the anti-inflammatory properties of similar compounds demonstrated that they could effectively reduce levels of pro-inflammatory cytokines in a murine model of acute inflammation. This highlights their potential as therapeutic agents for managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The tetrahydroquinazolinone core is shared with compounds like N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide (14) and N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide . Key differences lie in substituents:
- Chlorophenyl vs. Trimethoxybenzyl : The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to the bulkier 3,4,5-trimethoxybenzyl in compound 14 .
- Methoxyphenylmethyl vs. Benzothiazolyl : The 2-methoxyphenylmethyl group in the target compound offers moderate electron-donating effects, whereas benzothiazole derivatives (e.g., ) introduce aromatic heterocycles that improve π-π stacking.
Table 1: Structural Comparison
Spectroscopic and Computational Comparisons
- NMR Spectral Patterns : Similar to vermicompost derivatives , the target compound’s ¹H-NMR would show aromatic protons (δ 7.0–8.2 ppm) and methoxy signals (δ ~3.8 ppm). The 13C-NMR would highlight carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry : Molecular networking (cosine score >0.8) could link it to propanamide analogs via shared fragmentation pathways (e.g., cleavage of the amide bond) .
- Similarity Metrics : Tanimoto coefficients (e.g., >0.7 using MACCS fingerprints) would indicate structural overlap with N-(3-methoxypropyl)-3-(1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl)propanamide , differing mainly in nitro vs. chloro substituents .
Table 2: Computational Similarity Scores
Bioactivity and Structure-Activity Relationships (SAR)
- Antitumor Potential: Compound 14 (IC₅₀ = 8.2 µM against MCF-7 cells) suggests that the tetrahydroquinazolinone core and chlorophenyl groups enhance cytotoxicity. The target compound’s 2-methoxyphenyl group may reduce potency due to lower hydrophobicity.
- Enzyme Inhibition : Thiazolo-triazole propanamides (e.g., ) inhibit kinases via sulfur-mediated interactions. The target compound’s carbamoyl group could similarly target proteases or HDACs .
- Pharmacokinetics : The methoxyphenyl group may improve metabolic stability compared to nitro-substituted analogs (e.g., ) but reduce blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
